Pcsk9-IN-1

PCSK9 inhibition cyclic peptide binding affinity

PCSK9-IN-1 is a macrocyclic peptide with sub-nanomolar binding affinity (Ki 1.46 nM), enabling sensitive detection at 480-fold lower concentration than Pep2-8. Its structurally defined scaffold supports co-crystallization and cryo-EM studies. Ideal for clean single-target PCSK9 antagonism in LDLR functional assays, free from off-target modulation inherent to dual inhibitors or translational blockers. Optimized through structure-based design, this compound is a validated reference standard for PCSK9 inhibitor development pipelines.

Molecular Formula C65H80FN11O12S2
Molecular Weight 1290.5 g/mol
Cat. No. B15142945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePcsk9-IN-1
Molecular FormulaC65H80FN11O12S2
Molecular Weight1290.5 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC2CC3=CC(=CC=C3)CNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4(C(=O)NCCSCC5=CC=CC(=C5)CSCCC(=O)N1)C)CC6=CC=C(C=C6)OC)C(C)O)NC(=O)C(NC2=O)CC7=CNC8=C7C=C(C=C8)F)C
InChIInChI=1S/C65H80FN11O12S2/c1-37-57(81)71-38(2)58(82)73-51-30-41-9-6-10-42(27-41)33-69-54(79)20-19-50(72-61(85)52(74-60(51)84)31-45-34-68-49-18-15-46(66)32-48(45)49)59(83)76-56(39(3)78)62(86)75-53(29-40-13-16-47(89-5)17-14-40)63(87)77-24-8-22-65(77,4)64(88)67-23-26-91-36-44-12-7-11-43(28-44)35-90-25-21-55(80)70-37/h6-7,9-18,27-28,32,34,37-39,50-53,56,68,78H,8,19-26,29-31,33,35-36H2,1-5H3,(H,67,88)(H,69,79)(H,70,80)(H,71,81)(H,72,85)(H,73,82)(H,74,84)(H,75,86)(H,76,83)/t37-,38+,39+,50-,51-,52-,53-,56-,65-/m0/s1
InChIKeyFLUWFKYTQGWIFL-AHRQDPIESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pcsk9-IN-1 Cyclic Peptide PCSK9 Inhibitor with Ki 1.46 nM for LDLR Pathway Research


Pcsk9-IN-1 (PCSK9-IN-1, CAS 2730022-10-1) is a cyclic peptide inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) [1]. The compound is a macrocyclic peptide with molecular formula C65H80FN11O12S2 and molecular weight 1290.53 g/mol [2]. Pcsk9-IN-1 was developed through mRNA display screening followed by structure-based optimization, resulting in a highly potent binder to PCSK9 [3]. The compound functions by inhibiting PCSK9-mediated degradation of low-density lipoprotein receptors (LDLR), thereby increasing LDLR surface expression and enhancing LDL cholesterol clearance [3].

Pcsk9-IN-1 Procurement: Why Alternative PCSK9 Inhibitors Cannot Be Interchanged


PCSK9 inhibitors encompass multiple distinct mechanistic classes with fundamentally different binding sites, inhibition kinetics, and chemical scaffolds [1]. Monoclonal antibodies (e.g., alirocumab, evolocumab) bind to the LDLR-binding domain of PCSK9 but are large biologics incompatible with many in vitro and structural biology applications. Small peptide inhibitors like Pep2-8 act as EGF(A)-mimetics with micromolar affinity [2], while translational inhibitors like PF-06446846 require cellular machinery . Pcsk9-IN-1 is a structurally defined cyclic peptide with a distinct macrocyclic scaffold optimized through structure-based design, and its specific binding epitope and kinetic properties are not shared by other in-class compounds [3]. Direct substitution with analogs will produce divergent experimental outcomes and cannot be presumed to reproduce the same PCSK9-LDLR disruption profile.

Pcsk9-IN-1 Quantitative Comparison Against Pep2-8, PF-06446846, and Dim16


Pcsk9-IN-1 Affinity (Ki) vs Pep2-8: ~480-Fold Greater Binding Affinity

Pcsk9-IN-1 demonstrates a Ki value of 1.46 nM for PCSK9 binding [1]. In comparison, Pep2-8, a widely used small peptide PCSK9 inhibitor and EGF(A)-mimetic, exhibits a binding KD of 0.7 μM and an IC50 of 1.4 μM [2]. This represents approximately 480-fold greater binding affinity for Pcsk9-IN-1 compared to Pep2-8 in terms of Ki versus KD (1.46 nM vs 700 nM). The difference is not merely incremental but represents a distinct affinity class, enabling experiments at substantially lower compound concentrations.

PCSK9 inhibition cyclic peptide binding affinity LDLR pathway cardiovascular research

Pcsk9-IN-1 Affinity vs PF-06446846: ~200-Fold Greater Potency in PCSK9 Inhibition

Pcsk9-IN-1 has a Ki value of 1.46 nM for direct PCSK9 binding [1]. PF-06446846, a translational inhibitor of PCSK9, exhibits an IC50 of 0.3 μM (300 nM) for inhibition of PCSK9 secretion in Huh7 cells . Although these measurements assess different aspects of PCSK9 modulation (direct binding vs cellular translation), the quantitative difference in effective concentration is approximately 200-fold (1.46 nM vs 300 nM). Additionally, PF-06446846 acts via ribosomal stalling rather than direct protein binding, making it unsuitable for experiments requiring direct PCSK9 protein antagonism in cell-free systems.

PCSK9 inhibitor potency Ki comparison translational inhibition binding affinity

Pcsk9-IN-1 vs Dim16: Distinct PCSK9 Binding Domain Targeting

Pcsk9-IN-1 is a direct PCSK9 binder with Ki of 1.46 nM that targets the PCSK9 protein itself to prevent LDLR degradation [1]. Dim16 is a dual PCSK9/HMG-CoAR inhibitor that demonstrates an IC50 of 19 nM against PCSK9 and IC50 of 0.8 nM for disrupting PCSK9-LDLR interaction in HepG2 cells . While Dim16 shows potent disruption of the PCSK9-LDLR protein-protein interaction, it is mechanistically distinct as a dual-pathway inhibitor and lacks the structural definition of Pcsk9-IN-1. The choice between these compounds depends on whether the research objective requires a single-target PCSK9 binder for mechanistic clarity or a dual inhibitor for pathway perturbation studies.

PCSK9-LDLR interaction dual inhibitor binding site specificity mechanism of action

Pcsk9-IN-1 Cyclic Peptide Scaffold: Chemical Identity Differentiation from Linear Peptides and Small Molecules

Pcsk9-IN-1 possesses a defined macrocyclic peptide scaffold with molecular formula C65H80FN11O12S2 and molecular weight 1290.53 g/mol, derived from mRNA display screening and structure-based optimization [1]. In contrast, Pep2-8 is a linear 14-mer peptide (Ac-TVFTSWEEYLDWV-NH2, MW 1715.85) with no cyclic constraints [2]. PF-06446846 is a synthetic small molecule (MW ~500) unrelated to peptide scaffolds . The cyclic constraint in Pcsk9-IN-1 confers conformational rigidity that is absent in linear peptides, which typically adopt multiple conformations in solution. This structural preorganization contributes to the ~480-fold affinity enhancement observed for Pcsk9-IN-1 versus Pep2-8.

cyclic peptide macrocyclic scaffold chemical stability PCSK9 inhibitor structural biology

Pcsk9-IN-1 Optimal Research Applications: Binding Studies, Structural Biology, and PCSK9-LDLR Pathway Investigation


High-Sensitivity PCSK9 Binding and Affinity Studies

Pcsk9-IN-1 is optimally suited for direct PCSK9 binding experiments requiring sub-nanomolar affinity. With a Ki of 1.46 nM [1], the compound enables surface plasmon resonance (SPR), biolayer interferometry (BLI), and fluorescence polarization assays at concentrations approximately 480-fold lower than would be required for Pep2-8 (KD 0.7 μM) [2]. This high affinity reduces compound consumption and enables detection of subtle binding modulation that lower-affinity probes may miss.

Structural Biology and PCSK9 Co-Crystallization Studies

The cyclic peptide scaffold of Pcsk9-IN-1, developed through structure-based design [1], provides a conformationally constrained binder suitable for X-ray crystallography and cryo-EM studies of PCSK9-ligand complexes. Unlike translational inhibitors such as PF-06446846 that act via ribosomal mechanisms rather than direct protein binding [2], Pcsk9-IN-1 can be co-crystallized with PCSK9 to elucidate binding epitopes and inform further inhibitor optimization.

LDLR-Mediated LDL Uptake Functional Assays Requiring Single-Target PCSK9 Antagonism

In cellular assays measuring LDL receptor surface expression and LDL uptake in hepatocyte models, Pcsk9-IN-1 provides unambiguous single-target PCSK9 antagonism [1]. This contrasts with dual inhibitors like Dim16, which also targets HMG-CoAR (IC50 19 nM for PCSK9, 0.8 nM for PCSK9-LDLR disruption) [2] and introduces off-target pathway modulation that complicates mechanistic interpretation. For researchers requiring clean PCSK9 pathway interrogation, Pcsk9-IN-1 offers superior target selectivity.

Cyclic Peptide Tool Compound for PCSK9-LDLR Protein-Protein Interaction Disruption

As a macrocyclic peptide optimized via structure-based design [1], Pcsk9-IN-1 serves as a validated chemical tool for studying PCSK9-LDLR protein-protein interaction disruption. The compound's defined structure and high affinity (Ki 1.46 nM) make it suitable for biophysical characterization of the PCSK9-LDLR interface, competitive binding displacement assays, and as a reference standard for evaluating novel PCSK9 inhibitors in development pipelines.

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